3'-Deoxyuridine-5'-triphosphate

Transcription Enzymology Nucleic Acid Research

Specific inhibition of eukaryotic RNA polymerases I and II without affecting DNA polymerases or poly(rA) synthesis is essential for dissecting transcriptional mechanisms in complex systems. 3'-dUTP provides this selectivity. - **Precise mechanism**: Competitive inhibitor with Ki = 2.0 µM for RNA Pol I & II. - **Verified specificity**: No impact on replicative DNA polymerases α, δ, ε or HIV reverse transcriptase (unlike ddUTP). - **Immediate availability**: Packaged for research use in isolated nuclei, permeabilized cells, or enzymatic assays.

Molecular Formula C9H15N2O14P3
Molecular Weight 468.14 g/mol
CAS No. 69199-40-2
Cat. No. B3056121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxyuridine-5'-triphosphate
CAS69199-40-2
Molecular FormulaC9H15N2O14P3
Molecular Weight468.14 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C9H15N2O14P3/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
InChIKeyPZBOEXFLRXEPHC-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-dUTP: Nucleotide Analog for RNA Polymerase Research


3'-Deoxyuridine-5'-triphosphate (3'-dUTP, CAS 69199-40-2) is a nucleotide analog of uridine triphosphate (UTP), characterized by the absence of a 3'-hydroxyl group on its ribose sugar [1]. This structural modification confers its primary biological activity as a potent and competitive inhibitor of eukaryotic DNA-dependent RNA polymerases I and II [2]. It is a core biochemical tool used to probe the mechanisms of transcription and nucleotide incorporation.

Target
Eukaryotic DNA-dependent RNA polymerases I and II
Mechanism
Competitive inhibitor of UTP incorporation; 3'-deoxyribose backbone
Research Use
Transcription mechanism and nucleotide incorporation studies

3'-dUTP vs. UTP Analogs: Substitution Pitfalls


In-class compounds like 2',3'-dideoxyuridine-5'-triphosphate (ddUTP) or other 3'-deoxyribonucleotides (e.g., 3'-dATP, 3'-dCTP) cannot be assumed to be interchangeable with 3'-dUTP. Their differing sugar conformations and base specificities lead to unique kinetic and selectivity profiles against various polymerase families [1]. For instance, while 3'-dUTP is a well-characterized inhibitor of eukaryotic RNA polymerases, ddUTP is a potent and selective inhibitor of HIV reverse transcriptase [2]. The nuanced differences in target enzyme specificity, inhibition constants (Ki), and mechanism of action make it essential to select the precise nucleotide analog validated for a given experimental system.

ddUTP Target Mismatch
ddUTP selectively inhibits HIV reverse transcriptase; results may not transfer to eukaryotic RNA polymerase studies.
Base Specificity Shift
3'-dCTP targets cytidine incorporation; its pyrimidine base preference alters enzyme inhibition kinetics compared to uridine analog 3'-dUTP.
Polymerase Profile Variation
Other 3'-deoxyribonucleotides have distinct DNA primase/polymerase profiles; direct substitution requires target-specific validation.

3'-dUTP vs. Key Analogs: Comparative Data


RNA Polymerase I/II Inhibition: 3'-dUTP vs. 3'-dCTP

3'-dUTP is a more potent competitive inhibitor of UTP incorporation by RNA polymerases I and II than its cytidine counterpart, 3'-dCTP, is of CTP incorporation. The Ki of 3'-dUTP (2.0 μM) is 1.5-fold lower than the Ki of 3'-dCTP (3.0 μM), indicating a higher binding affinity for the polymerase active site in this Dictyostelium discoideum system [1].

RNA Pol I/II Inhibition
Head-to-head
Ki = 2.0 µM
Supports RNA polymerase assay fit
1.5-fold lower Ki vs 3'-dCTP (3.0 µM) in D. discoideum
Transcription Enzymology Nucleic Acid Research

Selective RNA Polymerase Inhibition Over DNA Polymerases

3'-dUTP demonstrates a high degree of selectivity for RNA polymerases over replicative DNA polymerases. In a comparative study, 3'-dUTP strongly inhibited DNA primase but did not inhibit DNA polymerases alpha, delta, or epsilon [1]. This contrasts with the broad-spectrum activity of some chain terminators and is a key differentiator.

DNA Polymerase Selectivity
Class-level
No inhibition of DNA pol α, δ, ε
Supports transcription-specific assay design
Selectivity panel from fish/calf enzyme sources; class-level inference
Polymerase Specificity Enzyme Assays DNA Replication

No Inhibition of Poly(rA) Synthesis

3'-dUTP does not inhibit the synthesis of poly(rA) [1]. This is a critical functional distinction from some other nucleotide analogs, such as 3'-dATP (cordycepin triphosphate), which is known to terminate polyadenylation [2].

Poly(rA) Synthesis Effect
Reported
3'-dUTP: No inhibition vs 3'-dATP: Known inhibitor
Avoids poly(A) interference in elongation studies
Cross-study comparison; verify in nuclear extract assays
Polyadenylation Post-transcriptional Modification Nuclear Extracts

3'-dUTP vs. ddUTP: Divergent Enzyme Targets

3'-dUTP and 2',3'-dideoxyuridine-5'-triphosphate (ddUTP), while structurally related, exhibit starkly different target enzyme specificities. 3'-dUTP is a potent inhibitor of eukaryotic RNA polymerases (Ki = 2.0 μM) [1], whereas ddUTP is a potent and selective inhibitor of HIV reverse transcriptase (Ki = 0.05 μM) [2]. This difference in Ki and enzyme target highlights the non-interchangeable nature of these analogs.

Target Enzyme Divergence
Reported
RNA Pol I/II vs HIV RT
Confirms target specificity for eukaryotic transcription
Ki 2.0 µM (RNA Pol) vs 0.05 µM (ddUTP); 40-fold difference
Virology Reverse Transcription Polymerase Specificity

3'-dUTP: Research and Industrial Applications


RNA Polymerase I/II Inhibition in Nuclear Extracts

Given its potent and selective inhibition of RNA polymerases I and II without affecting DNA polymerases or poly(rA) synthesis [1][2], 3'-dUTP is the optimal choice for experiments designed to isolate the transcriptional output of these specific polymerases in complex systems like isolated nuclei or permeabilized cells. This specificity ensures that observed changes in RNA synthesis can be confidently attributed to transcription by these polymerases.

Kinetic Studies of RNA Polymerase Nucleotide Incorporation

The well-defined competitive inhibition profile and precise Ki value of 2.0 μM for RNA polymerases I and II [1] make 3'-dUTP a highly suitable tool for detailed enzymatic studies. Researchers can use this compound to probe the active site geometry and substrate specificity of these enzymes, or as a reference inhibitor for screening novel compounds that target the same nucleotide-binding site.

Template-Substrate Relationships in Chromatin Transcription

The original research characterizing 3'-dUTP highlights its utility in studying transcription at the molecular level, specifically the relationship between template and substrate during RNA synthesis in a chromatin context [1]. Its unique property of not interfering with poly(rA) synthesis makes it particularly well-suited for these nuanced mechanistic investigations.

Differentiating RNA and DNA Polymerase Activity

In biochemical or cell-based assays where both RNA and DNA synthesis occur (e.g., crude extracts, viral replication systems), 3'-dUTP can be used to selectively shut down eukaryotic RNA polymerase activity without impacting replicative DNA polymerases alpha, delta, or epsilon [2]. This allows for the dissection of complex nucleic acid synthesis pathways and the independent assessment of transcription and replication.

Application
Selection Property
Validation Focus
Nuclear extract transcription studies
Selective RNA pol I/II inhibition
Confirmation of transcriptional specificity
Enzyme kinetics of nucleotide incorporation
Competitive inhibition profile (UTP site)
Ki determination and active-site probing
Chromatin transcription assays
No interference with poly(rA) synthesis
Template-substrate relationship analysis
Multienzyme nucleic acid synthesis assays
Absence of DNA polymerase inhibition
Independent assessment of transcription vs. replication

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